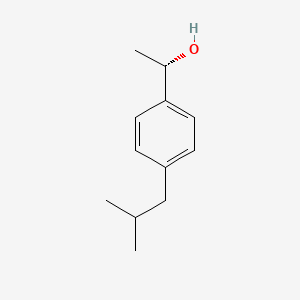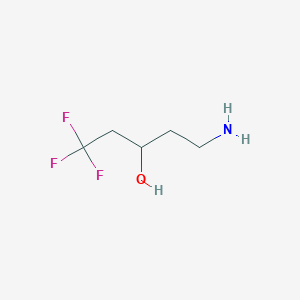
5-Amino-1,1,1-trifluoropentan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1,1,1-trifluoropentan-3-ol is a chemical compound with the molecular formula C5H10F3NO and a molecular weight of 157.13 g/mol It is characterized by the presence of an amino group (-NH2) and a trifluoromethyl group (-CF3) attached to a pentanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,1,1-trifluoropentan-3-ol can be achieved through several methods. One common approach involves the reaction of 1,1,1-trifluoro-3-pentanone with ammonia or an amine under reductive amination conditions . This reaction typically requires a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to facilitate the formation of the amino alcohol.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of nickel-hydrotalcite catalysts has been reported to achieve high product yields in similar reactions .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1,1,1-trifluoropentan-3-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines or alcohols with different degrees of saturation.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of appropriate catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
5-Amino-1,1,1-trifluoropentan-3-ol has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Amino-1,1,1-trifluoropentan-3-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins or cell membranes .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-pentanol: Similar structure but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
5-Amino-1,2,3-triazoles: Contains an amino group and a triazole ring, offering different reactivity and applications.
Uniqueness
5-Amino-1,1,1-trifluoropentan-3-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity, metabolic stability, and the ability to participate in specific chemical reactions. These properties make it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C5H10F3NO |
|---|---|
Molecular Weight |
157.13 g/mol |
IUPAC Name |
5-amino-1,1,1-trifluoropentan-3-ol |
InChI |
InChI=1S/C5H10F3NO/c6-5(7,8)3-4(10)1-2-9/h4,10H,1-3,9H2 |
InChI Key |
YTCYGTNJYROVLV-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C(CC(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



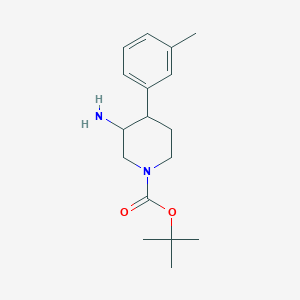
![3-{5-[(Azetidin-1-yl)methyl]thiophen-3-yl}prop-2-yn-1-amine](/img/structure/B13175517.png)
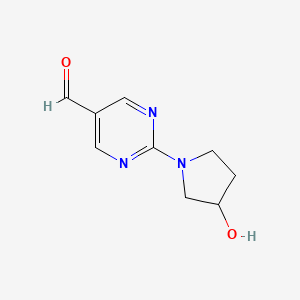
![(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine](/img/structure/B13175529.png)
![5-{5-Azaspiro[2.4]heptan-5-yl}furan-2-carbaldehyde](/img/structure/B13175535.png)
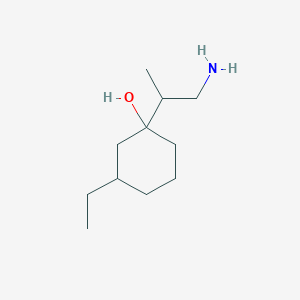

![5-(2-Hydroxyethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde](/img/structure/B13175553.png)

![1-[1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13175575.png)
![3-[(Azetidin-1-yl)methyl]-4-bromoaniline](/img/structure/B13175581.png)

